2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE
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Overview
Description
2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclohexylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a benzyl group, a chloro-methoxy substituted benzene ring, a sulfonamide group, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Benzylated Intermediate: The initial step involves the benzylation of 3-chloro-4-methoxybenzenesulfonamide using benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation Reaction: The benzylated intermediate is then subjected to an acylation reaction with cyclohexylacetyl chloride in the presence of a suitable base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclohexylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The benzyl and cyclohexyl groups may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycine
- 2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-(2-methylphenyl)acetamide
- Methyl 2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)acetate
Uniqueness
2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclohexylacetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclohexylacetamide moiety differentiates it from other similar compounds, potentially offering unique interactions with biological targets and distinct physicochemical properties.
Properties
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-29-21-13-12-19(14-20(21)23)30(27,28)25(15-17-8-4-2-5-9-17)16-22(26)24-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,18H,3,6-7,10-11,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXDDIZNOSYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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